molecular formula C10H11NO2 B12638545 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid CAS No. 1060806-15-6

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid

Cat. No.: B12638545
CAS No.: 1060806-15-6
M. Wt: 177.20 g/mol
InChI Key: SUTDMQTZKILBJU-UHFFFAOYSA-N
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Description

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.

    Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.

    4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.

Uniqueness

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 484654-49-1

The presence of the pyridine ring and the cyclopropane moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, suggesting potential roles in modulating enzymatic pathways crucial for disease processes .
  • Antioxidant Activity : It may influence oxidative stress responses by interacting with proteins involved in cellular defense mechanisms, such as the Nrf2 pathway, which regulates antioxidant enzyme expression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids exhibit activity against certain pathogens, indicating a potential application in antimicrobial therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntioxidantModulates Nrf2 pathway, enhancing cellular defense against oxidative stress
AntimicrobialExhibits activity against various pathogens

Case Study 1: Enzyme Interaction

A study focused on the compound's ability to inhibit key enzymes involved in metabolic processes. It was found that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity. This suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Antioxidant Mechanism

In vitro tests demonstrated that this compound activates the Nrf2 signaling pathway, resulting in increased expression of antioxidant genes. This mechanism highlights its potential role in protecting cells from oxidative damage associated with chronic diseases .

Properties

CAS No.

1060806-15-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)

InChI Key

SUTDMQTZKILBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2(CC2)C(=O)O

Origin of Product

United States

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